

An In-depth Technical Guide to the Synthesis of Acetylisoniazid from Isoniazid

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Compound of Interest		
Compound Name:	Acetylisoniazid	
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This technical guide provides a comprehensive overview of the synthesis of **acetylisoniazid**, a primary metabolite of the frontline anti-tuberculosis drug isoniazid. The document details both chemical and enzymatic synthesis pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication in a research setting.

Introduction

Isoniazid (Isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis. Its metabolic fate within the body is of significant interest, as the rate of its metabolism can influence both therapeutic efficacy and potential toxicity. The primary metabolic pathway for isoniazid is N-acetylation to form N'-acetylisoniazid (acetylisoniazid).[1][2] This reaction is catalyzed in humans by the N-acetyltransferase 2 (NAT2) enzyme, leading to phenotypic variations in drug processing ("slow" vs. "fast" acetylators).[1][3] Acetylisoniazid itself is generally considered inactive against Mycobacterium tuberculosis.[4] Understanding and replicating this synthesis is crucial for pharmacological studies, the development of reference standards for pharmacokinetic assays, and research into drug resistance mechanisms.

Synthesis Pathways

Acetylisoniazid can be synthesized from isoniazid through two primary routes: chemical acetylation and enzymatic catalysis.



Chemical Synthesis

The most direct chemical method for synthesizing **acetylisoniazid** is the N-acetylation of isoniazid using an acetylating agent such as acetic anhydride. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety of isoniazid on the electrophilic carbonyl carbon of acetic anhydride.

Enzymatic Synthesis

In biological systems, the acetylation of isoniazid is an enzymatic process. In humans, this is carried out by N-acetyltransferase 2 (NAT2) in the liver, using acetyl-CoA as the acetyl group donor. A similar mechanism has been identified in Mycobacterium tuberculosis as a potential drug resistance strategy, mediated by the GCN5-related N-acetyltransferase (GNAT) enzyme Rv2170.

Quantitative Data

The physical and chemical properties of the key compounds in this synthesis pathway are summarized below.

Table 1: Physicochemical Properties of Isoniazid and Acetylisoniazid

Property	Isoniazid	Acetylisoniazid	Reference(s)
IUPAC Name	Pyridine-4- carbohydrazide	N'-acetylpyridine-4- carbohydrazide	
Molecular Formula	C ₆ H ₇ N ₃ O	C ₈ H ₉ N ₃ O ₂	-
Molecular Weight	137.14 g/mol	179.18 g/mol	
Melting Point	171.4 °C	188-190 °C	_
Appearance	White crystalline powder	White crystalline powder	-

Table 2: Optimized Chemical Synthesis Reaction Parameters



Parameter	Optimal Value	Reference(s)
Reactants	Isoniazid, Acetic Anhydride	
Temperature	60 °C	_
Reaction Time	30 minutes	_
Purity (via UV-Spec)	95.38%	-

Table 3: Spectroscopic Characterization Data for Synthesized Acetylisoniazid

Technique	Observed Peaks / Fragments (m/z)	Reference(s)
Mass Spectrometry	180.4, 138.1, 120.02	_
FTIR (cm ⁻¹)	Key Bands: 3448 (acetyl group), absence of hydrazine peak at 1139.85. Other Bands: 3193 (N-H), 1674 (C=O), 1549 (C=N)	_

Experimental Protocols Protocol for Chemical Synthesis of Acetylisoniazid

This protocol is based on the optimized procedure for the N-acetylation of isoniazid using acetic anhydride.

Materials:

- Isoniazid (INH)
- Acetic Anhydride
- Water bath
- Round-bottom flask



- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- · Drying oven or desiccator

Procedure:

- Reaction Setup: In a round-bottom flask, combine isoniazid and acetic anhydride. Note:
 While the referenced study does not specify molar ratios, a common approach is to use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) relative to isoniazid.
- Reaction: Place the flask in a pre-heated water bath set to 60 °C.
- Stirring: Stir the reaction mixture continuously for 30 minutes at 60 °C.
- Isolation: After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature. The product, acetylisoniazid, may precipitate upon cooling. If necessary, slowly add cold water to induce precipitation and quench any unreacted acetic anhydride.
- Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.
- Drying: Dry the collected solid. The referenced study stored the product at -20°C.
 Alternatively, drying in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator is appropriate.
- Characterization: Confirm the identity and purity of the synthesized **acetylisoniazid** using techniques such as melting point determination, FTIR, and mass spectrometry. The expected data are provided in Tables 1 and 3.

Protocol for In Vitro Enzymatic Synthesis of Acetylisoniazid

This protocol describes a general method for the in vitro synthesis of **acetylisoniazid** using a purified N-acetyltransferase enzyme, such as Rv2170 from M. tuberculosis.



Materials:

- Purified N-acetyltransferase (e.g., Rv2170)
- Isoniazid (INH)
- Acetyl Coenzyme A (Acetyl-CoA)
- Reaction buffer (e.g., phosphate or Tris buffer at a physiological pH)
- Incubator or water bath
- · LC-MS or HPLC system for analysis

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: reaction buffer, isoniazid solution, and acetyl-CoA solution.
- Enzyme Addition: Initiate the reaction by adding the purified N-acetyltransferase enzyme to the mixture. A typical enzyme concentration might be in the nanomolar range (e.g., 500 nM of Rv2170).
- Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity (e.g., 37 °C) for a defined period. The reaction time can be varied to study the kinetics.
- Reaction Quenching: Stop the reaction, typically by adding a quenching solution such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile) that precipitates the enzyme.
- Centrifugation: Centrifuge the quenched reaction mixture to pellet the precipitated protein.
- Analysis: Transfer the supernatant to a new tube or HPLC vial. Analyze the sample using a
 validated LC-MS or HPLC method to detect and quantify the formation of acetylisoniazid.
 The molecular weights of the expected products are listed in Table 1.



Mandatory Visualizations Synthesis and Metabolic Pathway of Isoniazid

The following diagram illustrates the conversion of isoniazid to **acetylisoniazid** and its subsequent hydrolysis.



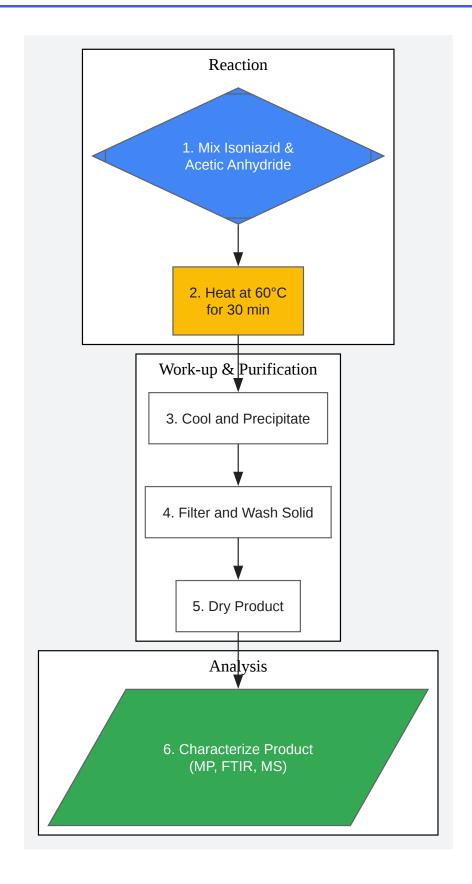
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Caption: Metabolic pathway of isoniazid to acetylisoniazid and subsequent metabolites.

Experimental Workflow for Chemical Synthesis

This diagram outlines the key steps in the laboratory synthesis and purification of **acetylisoniazid**.





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Caption: Workflow for the chemical synthesis and analysis of acetylisoniazid.



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